
(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone is a chemical compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a cyclopropyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone typically involves multiple steps One common approach starts with the bromination of pyrimidine to obtain 5-bromopyrimidine This intermediate is then reacted with piperazine under suitable conditions to form 5-bromopyrimidin-2-yl)piperazine
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromopyrimidine moiety.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing functional groups, while substitution could result in a variety of substituted pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring provides additional binding interactions, while the cyclopropyl methanone group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound shares the bromopyrimidine and piperazine moieties but lacks the cyclopropyl methanone group.
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Similar in structure but with an ethanol group instead of the cyclopropyl methanone.
Uniqueness
The uniqueness of (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone lies in its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C12H15BrN4O |
|---|---|
Molecular Weight |
311.18 g/mol |
IUPAC Name |
[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C12H15BrN4O/c13-10-7-14-12(15-8-10)17-5-3-16(4-6-17)11(18)9-1-2-9/h7-9H,1-6H2 |
InChI Key |
RZGPJYXYDLRQON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


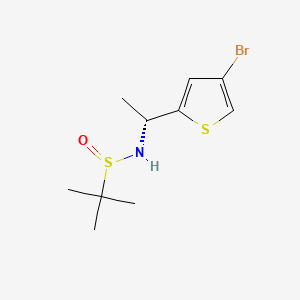
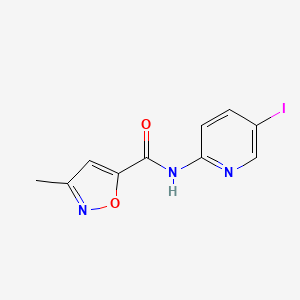
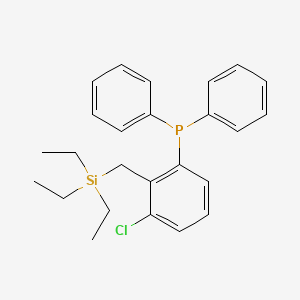

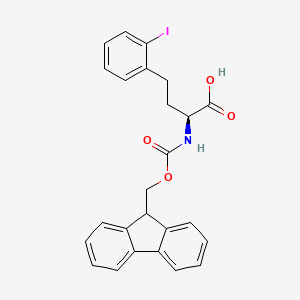
![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
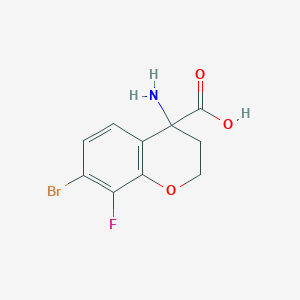
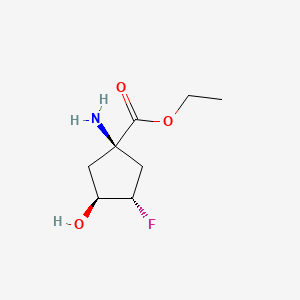
![8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906757.png)

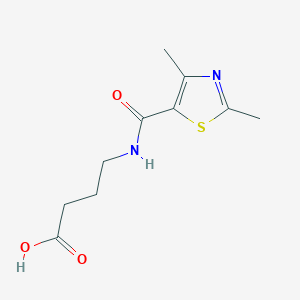
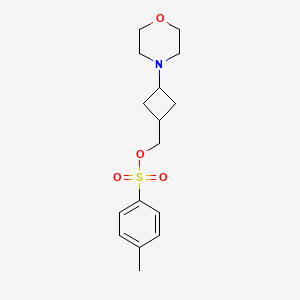

![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)
